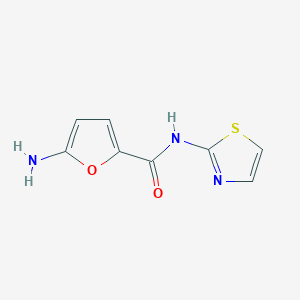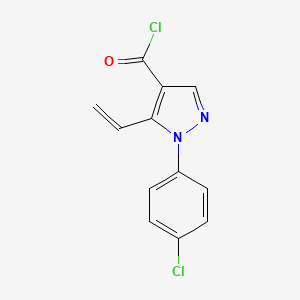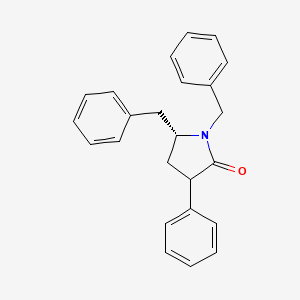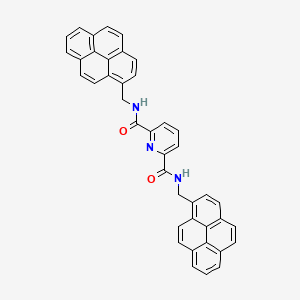
N,N'-Bis(2-pyrenemethyl)pyridine-2,6-dicarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-Bis(2-pyrenemethyl)pyridine-2,6-dicarboxamide is a complex organic compound that belongs to the class of pyridine-2,6-dicarboxamide derivatives. This compound is characterized by the presence of two pyrenemethyl groups attached to the nitrogen atoms of the pyridine-2,6-dicarboxamide core. The pyrene moiety is known for its strong fluorescence properties, making this compound of significant interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Bis(2-pyrenemethyl)pyridine-2,6-dicarboxamide typically involves the condensation reaction between pyridine-2,6-dicarboxylic acid and 2-pyrenemethylamine. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bonds. The reaction mixture is usually heated under reflux conditions to ensure complete reaction.
Industrial Production Methods: While specific industrial production methods for N,N’-Bis(2-pyrenemethyl)pyridine-2,6-dicarboxamide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: N,N’-Bis(2-pyrenemethyl)pyridine-2,6-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The pyrene moiety can be oxidized to form pyrenequinone derivatives.
Reduction: The compound can be reduced to form the corresponding amine derivatives.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as nitric acid for nitration or halogens (chlorine, bromine) for halogenation.
Major Products:
Oxidation: Pyrenequinone derivatives.
Reduction: Amine derivatives.
Substitution: Nitrated or halogenated pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
N,N’-Bis(2-pyrenemethyl)pyridine-2,6-dicarboxamide has several scientific research applications, including:
Chemistry: Used as a fluorescent probe for studying molecular interactions and dynamics.
Biology: Employed in the labeling of biomolecules for fluorescence microscopy and imaging.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to interact with biological membranes.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Wirkmechanismus
The mechanism of action of N,N’-Bis(2-pyrenemethyl)pyridine-2,6-dicarboxamide primarily involves its interaction with molecular targets through its pyrene moiety. The pyrene groups can intercalate into DNA or interact with proteins, leading to changes in their structure and function. The fluorescence properties of the compound allow for the monitoring of these interactions in real-time. Additionally, the pyridine-2,6-dicarboxamide core can coordinate with metal ions, forming stable complexes that can be used in catalysis and sensing applications.
Vergleich Mit ähnlichen Verbindungen
- N,N’-Bis(2-pyridylmethyl)pyridine-2,6-dicarboxamide
- N,N’-Bis(2-pyridylethyl)pyridine-2,6-dicarboxamide
- 2,6-Bis(pyrazine-2-carboxamido)pyridine
Comparison: N,N’-Bis(2-pyrenemethyl)pyridine-2,6-dicarboxamide is unique due to the presence of the pyrene moiety, which imparts strong fluorescence properties. This makes it particularly useful in applications requiring fluorescence detection and imaging. In contrast, similar compounds with pyridyl or pyrazine groups may not exhibit the same level of fluorescence, limiting their use in such applications. Additionally, the pyrene groups can enhance the compound’s ability to interact with biological membranes and other hydrophobic environments, making it more versatile in biological and medical research.
Eigenschaften
CAS-Nummer |
628317-56-6 |
|---|---|
Molekularformel |
C41H27N3O2 |
Molekulargewicht |
593.7 g/mol |
IUPAC-Name |
2-N,6-N-bis(pyren-1-ylmethyl)pyridine-2,6-dicarboxamide |
InChI |
InChI=1S/C41H27N3O2/c45-40(42-22-30-16-14-28-12-10-24-4-1-6-26-18-20-32(30)38(28)36(24)26)34-8-3-9-35(44-34)41(46)43-23-31-17-15-29-13-11-25-5-2-7-27-19-21-33(31)39(29)37(25)27/h1-21H,22-23H2,(H,42,45)(H,43,46) |
InChI-Schlüssel |
MUNQNTGXFAMIIG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CNC(=O)C5=NC(=CC=C5)C(=O)NCC6=C7C=CC8=CC=CC9=C8C7=C(C=C9)C=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,3,6-Trimethylbenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14207420.png)
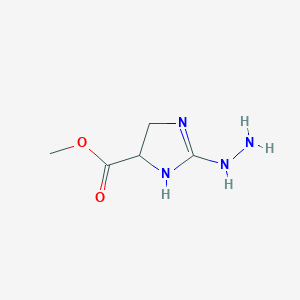
![5,14-Dihydroquinoxalino[2,3-a]phenazine](/img/structure/B14207424.png)
![1-(3-Methylphenyl)-3-[2-[(3-methylphenyl)carbamothioylamino]phenyl]thiourea](/img/structure/B14207438.png)

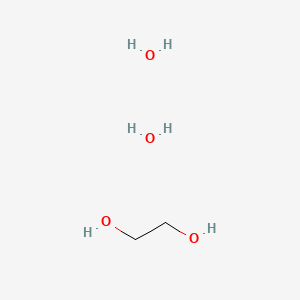
![N-[(2R)-1-(4-Fluorophenyl)-3-hydroxypropan-2-yl]-N'-phenylurea](/img/structure/B14207451.png)
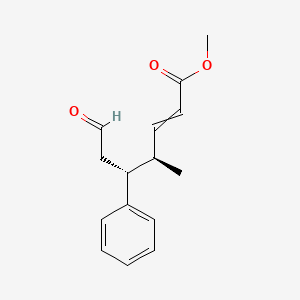
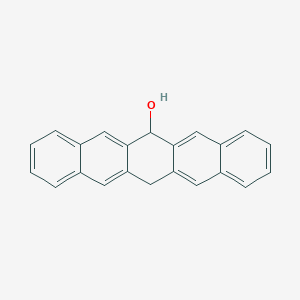
![Benzenemethanamine, N-[1-methyl-1-[(phenylseleno)methyl]-3-butenyl]-](/img/structure/B14207459.png)

